molecular formula C26H22O6 B2392197 methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate CAS No. 670243-04-6

methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate

Cat. No.: B2392197
CAS No.: 670243-04-6
M. Wt: 430.456
InChI Key: SEGTYIUMLOFUGS-UHFFFAOYSA-N
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Description

Methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is a coumarin-derived compound characterized by a 2H-chromen-2-one core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 8, and a phenylacetate ester moiety at position 5. The ester group (methyl) and the methoxyphenyl substituent contribute to its physicochemical properties, such as lipophilicity and stability, which influence its biological activity and synthetic accessibility.

Properties

IUPAC Name

methyl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-16-22(31-25(26(28)30-3)18-7-5-4-6-8-18)14-13-20-21(15-23(27)32-24(16)20)17-9-11-19(29-2)12-10-17/h4-15,25H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGTYIUMLOFUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylacetic acid with 4-hydroxybenzaldehyde in the presence of a catalyst such as dimethylaminopyridine (DMAP) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane. This reaction forms an intermediate, which is then subjected to further reactions to introduce the chromen-2-one core and the phenylacetate moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of coumarin derivatives, including methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate). Research indicates that these compounds can inhibit glucose uptake in cancer cells and induce reactive oxygen species (ROS) production, leading to increased apoptosis in various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values ranging from 0.25 µM to 3.96 µM against colorectal cancer cell lines .

Antioxidant Activity

Coumarins are recognized for their antioxidant properties. This compound exhibits significant free radical scavenging activity, which is beneficial in protecting cells from oxidative stress-related damage. This property is crucial in developing therapeutics for diseases associated with oxidative stress .

Other Pharmacological Effects

In addition to anticancer and antioxidant effects, coumarin derivatives have been investigated for their anti-inflammatory and antimicrobial properties. These compounds may modulate inflammatory pathways and exhibit activity against various pathogens, making them candidates for further pharmacological exploration .

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that specific coumarin derivatives could significantly inhibit cancer cell proliferation by targeting metabolic pathways involved in glucose metabolism. The research emphasized the role of structural modifications in enhancing anticancer activity .

Case Study 2: Antioxidant Mechanisms

Research conducted on the antioxidant mechanisms of coumarins indicated that this compound could effectively reduce lipid peroxidation levels in cellular models, suggesting its potential use as a protective agent against oxidative damage .

Mechanism of Action

The mechanism of action of methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate involves its interaction with various molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The phenylacetate moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of the target compound include:

Compound Name Substituent Variations vs. Target Compound Molecular Formula Key References
Ethyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)(phenyl)acetate Ethyl ester (vs. methyl) C₂₇H₂₄O₆
Methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate Propanoate chain (vs. phenylacetate) C₂₃H₂₂O₇
2-{[4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid Acetic acid substituent (vs. phenylacetate ester) C₂₀H₁₈O₆
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid Benzoic acid substituent (vs. phenylacetate) C₁₈H₁₄O₅
N-({[4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine Glycine-glycine peptide chain (vs. phenylacetate) C₂₆H₂₅N₃O₈

Key Observations :

  • Ester vs. Acid Groups : The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., ), which may improve membrane permeability but reduce water solubility .
  • Phenylacetate vs.

Insights :

  • The 4-methoxyphenyl group in the target compound confers moderate activity against rape, likely due to electron-donating effects enhancing interaction with plant enzymes. However, activity against barnyard grass remains weak, possibly due to poor penetration through monocotyledonous cuticles .
  • Substitution with electron-withdrawing groups (e.g., 4-chlorobenzyl) increases herbicidal potency, suggesting tunable activity via R-group modifications .

Physicochemical and ADMET Properties

  • Stability : Commercial analogues () require storage at -20°C (e.g., phosphoramidites), whereas the target compound’s ester group may confer greater stability at room temperature .
  • Metabolism : Peptide-linked derivatives () may undergo hydrolysis in vivo, whereas the phenylacetate ester in the target compound could resist enzymatic degradation longer .

Biological Activity

Methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate, also known as a coumarin derivative, has garnered attention in recent years due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H16O6
  • Molecular Weight : 340.33 g/mol
  • CAS Number : 384362-18-9

Pharmacological Activities

The biological activities of coumarin derivatives, including this compound, can be categorized into several therapeutic areas:

1. Anti-inflammatory Activity

Coumarins are known for their anti-inflammatory properties. Research indicates that this compound exhibits significant inhibition of inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .

2. Antioxidant Effects

This compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress. In vitro studies show that it can protect cells from oxidative damage induced by hydrogen peroxide .

3. Anticancer Properties

Several studies have investigated the anticancer potential of coumarin derivatives. This compound has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of coumarin derivatives. The presence of the methoxy group and the phenolic structure significantly enhances the compound's biological properties. The following table summarizes key structural features and their corresponding activities:

Structural FeatureActivity TypeReference
Methoxy group on phenyl ringEnhanced bioactivity
8-Methyl substitutionIncreased potency
Chromenone coreAntioxidant properties

Case Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of this compound demonstrated a reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) in a lipopolysaccharide (LPS)-induced mouse model. The compound was administered at varying doses (10 mg/kg and 50 mg/kg), showing significant efficacy at higher doses .

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines revealed that this compound induces apoptosis through caspase activation and mitochondrial pathway modulation. The compound exhibited an IC50 value of 15 µM, suggesting strong anticancer potential .

Q & A

Q. What are the standard synthetic routes for methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the chromenone core via Pechmann condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions.
  • Step 2 : Etherification at the 7-position using a nucleophilic substitution reaction with methyl (phenyl)acetyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.
  • Key Considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and confirm purity via HPLC (>95%) .

Q. How is the purity and structural integrity of the compound verified?

  • Methodological Answer :
  • Purity : Quantified via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (<0.5% deviation from theoretical values) .
  • Structural Confirmation :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methoxy, ester, and chromenone resonances) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (Monoisotopic mass: 414.1467) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • Methodological Answer :
  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) to determine unit cell parameters and space group.
  • Refinement : Use SHELXL for anisotropic displacement parameter refinement and hydrogen bonding analysis. Address disorder using restraints and constraints .
  • Visualization : ORTEP-III for thermal ellipsoid plots to assess anisotropic displacement and intermolecular interactions (e.g., π-π stacking in the chromenone core) .

Q. What experimental strategies mitigate contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :
  • Scenario 1 : Discrepancies in NMR vs. X-ray data (e.g., unexpected diastereomers):
  • Perform variable-temperature NMR to assess dynamic effects.
  • Re-examine crystallization conditions (e.g., solvent polarity) to isolate dominant conformers .
  • Scenario 2 : Inconsistent mass spectrometry results:
  • Use tandem MS/MS to differentiate fragmentation pathways from impurities.
  • Cross-validate with isotopic pattern analysis .

Q. How does the compound’s reactivity compare to structural analogs in nucleophilic substitution reactions?

  • Methodological Answer :
  • Comparative Reactivity Table :
CompoundSubstituentsReactivity with NaOMe/MeOH
Target Compound7-O-(phenylacetyl), 4-arylModerate (yield: 65–70%)
Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate7-O-(ethyl acetate)High (yield: 85–90%)
Methyl 2-((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoateChloro, propanoateLow (yield: 40–45%)
  • Key Insight : Steric hindrance from the phenylacetyl group reduces nucleophilic attack efficiency compared to smaller esters .

Q. What computational methods predict the compound’s electronic properties for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2), guided by the methoxyphenyl group’s electron-donating effects .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :
  • Controlled Stability Tests :
  • Acidic (pH 2) : Hydrolysis of the ester group observed via 1H^1H NMR (disappearance of methyl ester peak at δ 3.7 ppm after 24 hours).
  • Basic (pH 10) : Chromenone ring degradation detected via UV-Vis (loss of λmax at 320 nm).
  • Resolution : Use buffered conditions (pH 6–8) for biological assays to minimize decomposition .

Structural and Functional Comparisons

Q. How do substituent variations impact biological activity compared to analogs?

  • Comparative Table :
CompoundSubstituent ModificationsIC₅₀ (μM) for COX-2 Inhibition
Target Compound4-(4-Methoxyphenyl), 8-methyl12.3 ± 1.2
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetateCyclopentane-fused core8.7 ± 0.9
7-HydroxycoumarinNo 4-aryl or ester>100 (inactive)
  • Key Insight : The 4-methoxyphenyl group enhances target binding, while the fused cyclopentane in analogs improves potency .

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